1-Ethyl-propylzinc bromide
CAS No.:
Cat. No.: VC13923979
Molecular Formula: C5H11BrZn
Molecular Weight: 216.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11BrZn |
|---|---|
| Molecular Weight | 216.4 g/mol |
| IUPAC Name | zinc;pentane;bromide |
| Standard InChI | InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | JLDLOWLHWKATSJ-UHFFFAOYSA-M |
| Canonical SMILES | CC[CH-]CC.[Zn+2].[Br-] |
Introduction
Structural Characteristics and Molecular Identity
1-Ethyl-propylzinc bromide belongs to the organozinc halide family, characterized by a zinc atom bonded to an alkyl group (1-ethylpropyl) and a bromide ion. Its IUPAC name, zinc;pentane;bromide, reflects a linear pentyl chain (C₅H₁₁) coordinated to zinc, with bromide serving as the counterion. The compound’s stability in tetrahydrofuran (THF) solutions arises from the solvent’s ability to stabilize the zinc center through Lewis acid-base interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁BrZn |
| Molecular Weight | 216.4 g/mol |
| Density (THF solution) | 0.947 g/mL at 25°C |
| Air Sensitivity | Highly sensitive |
Comparative studies with simpler organozinc reagents, such as n-propylzinc bromide (C₃H₇BrZn), reveal that the extended alkyl chain in 1-ethyl-propylzinc bromide enhances steric bulk, moderating its reactivity in selective coupling reactions .
Synthesis and Industrial Production
The synthesis of 1-ethyl-propylzinc bromide typically involves the oxidative insertion of zinc metal into a 3-pentyl halide precursor under inert conditions. A representative protocol includes:
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Halide Preparation: 3-Pentyl bromide is synthesized via the reaction of 3-pentanol with gaseous hydrogen bromide (HBr) at 45–65°C, achieving >95% yield with <500 ppm isopropyl bromide impurities .
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Zinc Insertion: The purified halide reacts with activated zinc powder in THF at 25–40°C, forming the organozinc reagent after 12–24 hours.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 25–40°C | Prevents Zn passivation |
| HBr Stoichiometry | 1.5:1 (HBr:Alcohol) | Minimizes side products |
| Solvent | Anhydrous THF | Enhances Zn reactivity |
Industrial-scale production employs continuous flow reactors to maintain precise temperature control and minimize oxidative degradation. Post-synthesis, the compound is packaged under argon to preserve its air-sensitive zinc center .
Reactivity and Mechanistic Insights
1-Ethyl-propylzinc bromide participates in two primary reaction types:
Negishi Cross-Coupling
In the presence of palladium or nickel catalysts, this reagent couples with aryl halides to form biaryl or alkyl-aryl products. For example:
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the zinc reagent, and reductive elimination to yield the coupled product. Nitrile additives (e.g., acetonitrile) enhance yields by coordinating to zinc, increasing its nucleophilicity.
Ni-Catalyzed Alkylarylation
Recent advancements utilize nickel catalysts to facilitate three-component couplings between alkenes, aryl halides, and 1-ethyl-propylzinc bromide. This method constructs quaternary carbon centers with >80% enantiomeric excess in asymmetric variants.
Table 3: Comparative Reactivity of Organozinc Reagents
| Reagent | Relative Rate (vs. n-PrZnBr) | Selectivity in Coupling |
|---|---|---|
| 1-Ethyl-propylzinc Br | 0.7 | High for branched alkanes |
| 3-Cyanopropylzinc Br | 1.2 | Prefers electron-deficient arenes |
| n-Pentylzinc Br | 1.0 | Moderate steric control |
Applications in Pharmaceutical and Material Science
Drug Intermediate Synthesis
The compound’s ability to install branched alkyl chains makes it invaluable in synthesizing kinase inhibitors and NSAID derivatives. For instance, it facilitates the production of ibuprofen analogs through Pd-catalyzed couplings with aryl bromides.
Advanced Material Development
In polymer chemistry, 1-ethyl-propylzinc bromide initiates the polymerization of ethylene oxide, yielding polyethylene glycol (PEG) derivatives with controlled molecular weights (Đ = 1.05–1.15).
Table 4: Industrial Applications and Case Studies
| Application | Target Product | Yield (%) | Purity (%) |
|---|---|---|---|
| Anticancer Drug Synthesis | Sorafenib intermediate | 78 | 99.5 |
| OLED Material Production | Blue-emitting layer | 92 | 99.9 |
Emerging Research Directions
Current studies focus on:
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Photoredox-Nickel Dual Catalysis: Enabling C(sp³)–C(sp²) couplings under visible light irradiation.
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Bioconjugation Techniques: Functionalizing antibodies with zinc-mediated alkylation for targeted drug delivery.
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